molecular formula C40H56ClN3O4S B1675086 Maralixibat chloride CAS No. 228113-66-4

Maralixibat chloride

Cat. No. B1675086
M. Wt: 710.4 g/mol
InChI Key: POMVPJBWDDJCMP-RUKDTIIFSA-M
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Description

Maralixibat chloride, sold under the brand name Livmarli, is a medication used to treat cholestatic pruritus in people with Alagille syndrome . It is an ileal bile acid transporter (IBAT) inhibitor . The most common side effects include diarrhea and abdominal pain .


Molecular Structure Analysis

Maralixibat chloride has a molecular formula of C40H56ClN3O4S and a molecular weight of 710.42 g/mol . The IUPAC name for Maralixibat chloride is (4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride .


Physical And Chemical Properties Analysis

Maralixibat chloride has a molecular formula of C40H56ClN3O4S and a molecular weight of 710.42 g/mol . More detailed physical and chemical properties were not found in the papers retrieved.

Scientific Research Applications

Alagille Syndrome Treatment

Maralixibat chloride has been highlighted as a potential alternative to liver transplantation for children with Alagille syndrome, a genetic multisystem disorder. Studies have shown significant improvement in the quality of life for patients, marked by the cessation of itching, reduction in serum bile acids, and enhanced physical development within months of therapy. This establishes Maralixibat chloride as a critical component in managing symptoms associated with Alagille syndrome, reducing the necessity for liver transplantation in some cases (Degtyareva et al., 2023).

Impact on Children with Cholestasis

The long-term administration of Maralixibat chloride in children with cholestasis secondary to Alagille syndrome has demonstrated statistically and clinically significant improvements in pruritus and quality of life. This outcome suggests that Maralixibat chloride effectively reduces the severity of cholestasis and its associated symptoms, offering a therapeutic benefit for children suffering from this condition (Shneider et al., 2022).

Pruritus Treatment in Primary Biliary Cholangitis

In the treatment of itching associated with Primary Biliary Cholangitis (PBC), Maralixibat chloride has been evaluated for its efficacy and safety. Although the reduction in pruritus did not significantly differ from the placebo in a specific study, it suggests a direction for further research into optimizing the therapeutic strategy and understanding the placebo effect in pruritus treatment (Mayo et al., 2019).

Safety And Hazards

Maralixibat chloride was generally safe and well tolerated throughout clinical trials . The most frequent adverse events were gastrointestinal related, with diarrhea being the most common . Most adverse events were self-limiting in nature and mild-to-moderate in severity .

Future Directions

Maralixibat chloride represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome . It is also under regulatory review for Alagille syndrome in Europe, and clinical development for cholestatic liver disorders including Alagille syndrome in patients under 1 year of age, progressive familial intrahepatic cholestasis (PFIC) and biliary atresia is continuing in several other countries .

properties

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMVPJBWDDJCMP-RUKDTIIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337104
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maralixibat chloride

CAS RN

228113-66-4
Record name Maralixibat chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARALIXIBAT CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
KM Loomes, RH Squires, D Kelly… - Hepatology …, 2022 - Wiley Online Library
… of an initial maralixibat dose escalation period, followed by a long-term stable dosing period (up to maralixibat 266 μg/kg given orally, once daily [equivalent to maralixibat chloride 280 …
Number of citations: 19 aasldpubs.onlinelibrary.wiley.com
E Gonzales, W Hardikar, M Stormon, A Baker, L Hierro… - The Lancet, 2021 - thelancet.com
… *Equivalent to maralixibat chloride 400 μg/kg. †Included a 6-week dose escalation period … Twice per day dosing (started after week 100) was equivalent to maralixibat chloride 800 μg/…
Number of citations: 85 www.thelancet.com
M Chloride - AM J HEALTH-SYST PHARM, 2022 - academic.oup.com
… in patients treated with maralixibat chloride. Three patients (3%) … of maralixibat chloride or interrupting maralixibat chloride … Consider interrupting maralixibat chloride dosing if a patient …
Number of citations: 2 academic.oup.com
M Shirley - Drugs, 2022 - Springer
… Chemical structure of maralixibat chloride … Alternative names Maralixibat chloride; Livmarli™; CAN 108; lopixibat; lopixibat chloride; … WHO ATC code A05A-X04 (maralixibat chloride) …
Number of citations: 25 link.springer.com
CL Bowlus, B Eksteen, AC Cheung… - Hepatology …, 2023 - ncbi.nlm.nih.gov
… Maralixibat chloride (formerly SHP625 and LUM001) is a potent, selective, and minimally absorbed inhibitor of IBAT.12–14 Interruption of BA recirculation with an IBAT inhibitor reduces …
Number of citations: 1 www.ncbi.nlm.nih.gov
MJ Mayo, PJ Pockros, D Jones… - Hepatology …, 2019 - Wiley Online Library
… Maralixibat chloride (SHP625; formerly LUM001 or lopixibat) is a potent, apical, sodium-dependent, bile acid transporter competitive inhibitor (here on referred to as an ileal bile acid …
Number of citations: 60 aasldpubs.onlinelibrary.wiley.com
E Gonzales, W Hardikar, M Stormon, A Baker, L Hierro… - 2021 - papers.ssrn.com
… aEquivalent to maralixibat chloride 400 μg/kg; bincluded a 6-week dose escalation period … ctwice daily dosing (started after Week 100) was equivalent to maralixibat chloride 800 μg/kg. …
Number of citations: 2 papers.ssrn.com
ATC New - search.proquest.com
… , Y, conjugated A10BX15 imeglimin N02CC08 lasmiditan N05CM21 lemborexant C08CA17 levamlodipine A16AX20 lonafarnib N05AD10 lumateperone A05AX04 maralixibat chloride …
Number of citations: 2 search.proquest.com
X Zhao, W Zhang, P Vig, C Kostrub, KDR Setchell - Metabolites, 2022 - mdpi.com
… were children (1–18 years of age) with genetically confirmed BSEP deficiency (biallelic ABCB11 mutations) treated with MRX (266 μg/kg/day initially [equivalent to maralixibat chloride …
Number of citations: 3 www.mdpi.com
D Serrano, M Gauthier, M Harrington, L Acevedo - pbc-society.ca
• Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC) are pediatric cholestatic liver diseases that commonly present with intractable pruritus (itchiness) in …
Number of citations: 0 pbc-society.ca

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